
A Comprehensive Technical Review of 2-Chloro-
4-methyl-nicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2-Chloro-4-methyl-nicotinic acid

Cat. No.: B114896 Get Quote

This technical guide provides a detailed overview of 2-Chloro-4-methyl-nicotinic acid, a

halogenated derivative of nicotinic acid. The document is intended for researchers, scientists,

and professionals in the field of drug development and medicinal chemistry. It covers the

synthesis, chemical properties, and potential applications of this compound, with a focus on

experimental procedures and data presentation.

Chemical Properties
2-Chloro-4-methyl-nicotinic acid is a pyridine derivative with the molecular formula

C₇H₆ClNO₂ and a molecular weight of 171.58 g/mol . While specific experimental data on its

physical properties are not widely published, its structure suggests it is a crystalline solid at

room temperature.

Property Value Source

Molecular Formula C₇H₆ClNO₂ --INVALID-LINK--

Molecular Weight 171.583 g/mol --INVALID-LINK--

CAS Number 142266-63-5 --INVALID-LINK--

Synthesis of 2-Chloro-4-methyl-nicotinic acid
The synthesis of 2-Chloro-4-methyl-nicotinic acid is typically achieved through a two-step

process, starting with the synthesis of its nitrile precursor, 2-chloro-4-methyl-nicotinonitrile,
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followed by hydrolysis.

Step 1: Synthesis of 2-chloro-4-methyl-nicotinonitrile
Multiple synthetic routes to 2-chloro-4-methyl-nicotinonitrile have been reported, with varying

yields. A common and effective method involves the condensation of (E)-4-(dimethylamino)but-

3-en-2-one with malononitrile, followed by a chlorination/cyclization reaction.

Experimental Protocol:

Step 1a: Condensation. In a 250 mL four-necked flask equipped with a mechanical stirrer

and a thermometer, 100 mL of methanol is added, followed by 3 g (0.05 mol) of glacial acetic

acid, 0.2 g of β-alanine, and 23.1 g (0.204 mol) of (E)-4-(dimethylamino)but-3-en-2-one. The

mixture is stirred and cooled with a water bath. Under room temperature, 13.2 g (0.2 mol) of

malononitrile is added dropwise over 1-2 hours. The reaction is then stirred at room

temperature for 24 hours.[1]

Step 1b: Chlorination and Cyclization. To the mixture from the previous step, 23 g (0.15 mol)

of phosphorus oxychloride is added. The mixture is slowly heated to reflux (105-110 °C) in

an oil bath and maintained for 5 hours. After cooling to room temperature, the reaction

solution is slowly poured into 100 mL of iced water. The resulting mixture is extracted with

100 mL of dichloromethane, and the organic phase is evaporated to dryness to yield the

product.[1]

Quantitative Data:
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Other reported methods for the synthesis of the nitrile precursor include the reaction of acetone

and malononitrile followed by several steps, with total yields of 14.0% or 43.8% depending on

the specific route.[1]

Step 2: Hydrolysis of 2-chloro-4-methyl-nicotinonitrile to
2-Chloro-4-methyl-nicotinic acid
The final step in the synthesis is the hydrolysis of the nitrile group of 2-chloro-4-methyl-

nicotinonitrile to a carboxylic acid. This can be achieved under either acidic or basic conditions.

While specific literature detailing the hydrolysis of this particular nitrile is scarce, a general

protocol can be proposed based on standard organic chemistry procedures.

Proposed Experimental Protocol (Acid-Catalyzed Hydrolysis):

2-chloro-4-methyl-nicotinonitrile is dissolved in a mixture of a strong acid, such as

concentrated sulfuric acid or hydrochloric acid, and water.

The mixture is heated under reflux for several hours to ensure complete hydrolysis.

The reaction is monitored by thin-layer chromatography (TLC).
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Upon completion, the reaction mixture is cooled, and the pH is adjusted to the isoelectric

point of the amino acid to precipitate the product.

The solid product is collected by filtration, washed with cold water, and dried.

Proposed Experimental Protocol (Base-Catalyzed Hydrolysis):

2-chloro-4-methyl-nicotinonitrile is heated under reflux with an aqueous solution of a strong

base, such as sodium hydroxide or potassium hydroxide.

The reaction progress is monitored by TLC.

After the hydrolysis is complete, the reaction mixture is cooled and acidified with a strong

acid to precipitate the carboxylic acid.

The product is then isolated by filtration, washed with cold water, and dried.

It is important to note that the specific reaction conditions, such as temperature, reaction time,

and concentration of the acid or base, would need to be optimized for this particular substrate

to achieve a high yield and purity.

Synthesis Workflow

Step 1: Synthesis of 2-chloro-4-methyl-nicotinonitrile

Step 2: Hydrolysis

 (E)-4-(dimethylamino)but-3-en-2-one
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nicotinic acid

Click to download full resolution via product page

Caption: Synthetic pathway for 2-Chloro-4-methyl-nicotinic acid.
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Spectroscopic Data
Detailed experimental spectroscopic data (NMR, IR, Mass Spectrometry) for 2-Chloro-4-
methyl-nicotinic acid are not readily available in the public domain. Researchers are advised

to perform their own analytical characterization upon synthesis. For reference, the related

compound, 2-chloronicotinic acid, exhibits characteristic signals in its 1H NMR spectrum in

DMSO-d6 at approximately 8.57 ppm (d), 8.24 ppm (d), and 7.56 ppm (dd).

Biological Activity and Applications in Drug
Development
There is currently a lack of published research on the specific biological activities of 2-Chloro-
4-methyl-nicotinic acid. However, the nicotinic acid scaffold is a well-established

pharmacophore present in numerous therapeutic agents. The chloro and methyl substitutions

on the pyridine ring can significantly influence the compound's physicochemical properties,

such as lipophilicity and electronic distribution, which in turn can affect its biological activity,

metabolic stability, and pharmacokinetic profile.

Derivatives of nicotinic acid are known to be involved in various signaling pathways, and this

compound could potentially be explored as an intermediate for the synthesis of novel bioactive

molecules targeting a range of therapeutic areas. Further research is required to elucidate the

pharmacological potential of 2-Chloro-4-methyl-nicotinic acid.

Logical Relationship of Nicotinic Acid Derivatives in
Research
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Caption: Role of 2-Chloro-4-methyl-nicotinic acid in drug discovery.
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Conclusion
2-Chloro-4-methyl-nicotinic acid is a readily synthesizable derivative of nicotinic acid. While

detailed experimental data on its properties and biological activity are currently limited in the

public literature, its chemical structure suggests it could be a valuable building block for the

development of new pharmaceutical agents. This technical guide provides a foundation for

researchers interested in exploring the potential of this compound by detailing its synthesis and

outlining avenues for future investigation. Further research into its spectroscopic

characterization and pharmacological profile is warranted to fully understand its potential

applications in drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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